2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
“2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound with the linear formula C10H7FN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The mean plane of the central amide fragment makes dihedral angles of 35.28 (8) and 10.14 (12)° with those of the fluorobenzene and thiazole rings, respectively . The thiazole S and amide O atoms lie to the same side of the molecule .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 222.242 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Radiopharmaceutical Development
Radiotracers for imaging hypoxia and tau pathology in clinical settings have been synthesized using 18F-fluoroalkylation techniques. Specifically, [18F]FMISO and [18F]PM-PBB3 (or [18F]APN-1607), which are used for positron emission tomography (PET) imaging, have been produced with sufficient radioactivity and appropriate radiochemical yields, demonstrating the potential of fluorine-substituted compounds in developing effective diagnostic tools (Ohkubo et al., 2021).
Antimicrobial Research
A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides have been synthesized and evaluated for their antimicrobial activity. These compounds displayed good to moderate activity against selected bacterial and fungal microbial strains, highlighting the potential of fluorine-substituted benzothiazoles in the development of new antimicrobial agents (Anuse et al., 2019).
Cellular Signaling Pathways
Research into the structural activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has identified potent and efficacious inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These inhibitors exhibit significant in vitro and in vivo potency, underlining the importance of fluorine and thiazole moieties in modulating the activity of critical cellular signaling enzymes (Stec et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-12-4-2-1-3-11(12)13(19)17-10-5-7-18(9-10)14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBUSJKXDXXHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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